![molecular formula C17H21N3OS B2459198 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide CAS No. 392288-55-0](/img/structure/B2459198.png)
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
Target of Action
The primary target of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide is the RET (c-RET) protein . This protein plays a crucial role in the survival, migration, and differentiation of neuronal precursor cells .
Mode of Action
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide acts as an inhibitor of the RET protein . It binds to the RET protein, thereby preventing it from performing its normal function . This compound is effective against several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
Given its inhibitory effect on the ret protein, it is likely that it impacts pathways related toneuronal cell survival, migration, and differentiation .
Pharmacokinetics
The compound’s effectiveness in vivo suggests it has suitable absorption, distribution, metabolism, and excretion properties to exert its inhibitory effect on the ret protein .
Result of Action
The compound’s action results in the inhibition of the RET protein , which can lead to the suppression of the survival, migration, and differentiation of neuronal precursor cells . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases driven by RET oncogenic mutations .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potent biological activity. This N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory effects, making it a potential candidate for drug development. Additionally, the synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X is relatively simple, making it easy to produce in large quantities. However, one of the limitations of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.
Future Directions
There are several future directions for the research on N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X. One potential direction is to investigate the potential of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X and its potential side effects. Furthermore, the development of novel derivatives of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X may lead to the discovery of more potent and selective N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamides with improved biological activity.
Synthesis Methods
The synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine. This intermediate N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide is then reacted with pentanoyl chloride in the presence of triethylamine to form N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.
Scientific Research Applications
Compound X has been found to exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several studies have reported the potential of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X as a chemotherapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Furthermore, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-4-8-16(21)18-17-14-10-22-11-15(14)19-20(17)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZTYFHLCMEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.